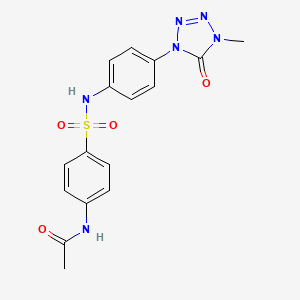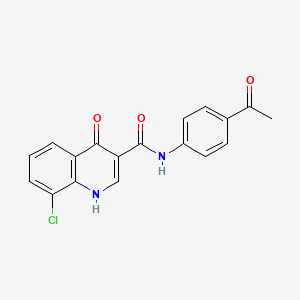
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Furan-2-yl Intermediate Synthesis: The furan ring is synthesized separately, often through the cyclization of appropriate precursors.
Quinolin-8-ylsulfanyl Intermediate Synthesis: The quinoline ring is functionalized with a sulfanyl group at the 8 position.
Coupling Reactions: The intermediates are then coupled through various reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein inhibition.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)propan-1-one: Lacks the quinolin-8-ylsulfanyl group.
3-(3,4-Dimethoxyphenyl)-1-(quinolin-8-ylsulfanyl)propan-1-one: Lacks the furan-2-yl group.
3-(Furan-2-yl)-1-(quinolin-8-ylsulfanyl)propan-1-one: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
The presence of all three functional groups (3,4-dimethoxyphenyl, furan-2-yl, and quinolin-8-ylsulfanyl) in 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one makes it unique. This combination of groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-27-20-11-10-17(14-21(20)28-2)23(15-18(26)19-8-5-13-29-19)30-22-9-3-6-16-7-4-12-25-24(16)22/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGCUNXAIQROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)


![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2535038.png)

![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2535043.png)
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)
![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)

